N-(1,3-dichloro-9H-fluoren-2-yl)acetamide
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Overview
Description
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and an acetamide group attached to the fluorene core. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide typically involves the reaction of 1,3-dichloro-9H-fluorene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,3-dichloro-9H-fluorene
Reagent: Acetic anhydride
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenylamines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: Substituted fluorenes with various functional groups
Scientific Research Applications
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide
- N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-(1,3-dichloro-7-cyano-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern on the fluorene core. The presence of chlorine atoms at positions 1 and 3, along with the acetamide group at position 2, imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to other similar compounds.
Properties
CAS No. |
92428-54-1 |
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Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19) |
InChI Key |
ZYBARDNMBLMCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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